molecular formula C23H22N2O2 B610390 Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate CAS No. 1400742-17-7

Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate

Cat. No. B610390
CAS RN: 1400742-17-7
M. Wt: 358.44
InChI Key: ZAVGICCEAOUWFM-UHFFFAOYSA-N

Description

Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate, also known as 1-Pentyl-N-(quinolin-8-yl)-1H-indole-3-carboxamide, is a synthetic cannabinoid . It’s a newly introduced synthetic cannabinoid in the drug market .


Synthesis Analysis

This compound was found to undergo thermal decomposition during gas chromatography–mass spectrometry (GC–MS), probably because of the presence of an ester bond in its structure . When QUPIC dissolved in methanol or ethanol was analyzed by GC–MS, most of the QUPIC decomposed to give thermal degradation products .


Molecular Structure Analysis

The molecular formula of this compound is C23H23N3O . The InChI is InChI=1S/C23H23N3O/c1-2-3-6-15-26-16-19 (18-11-4-5-13-21 (18)26)23 (27)25-20-12-7-9-17-10-8-14-24-22 (17)20/h4-5,7-14,16H,2-3,6,15H2,1H3, (H,25,27) .


Chemical Reactions Analysis

During GC–MS analysis, QUPIC was found to undergo thermal decomposition, probably due to the presence of an ester bond in its structure . The degradation products were identified as methyl 1-pentyl- (1 H -indole)-3-carboxylate, ethyl 1-pentyl- (1 H -indole)-3-carboxylate, and methyl indole-3-carboxylate .


Physical And Chemical Properties Analysis

This compound is a white or off-white crystalline solid . It has a high melting point, is soluble in organic solvents such as methanol and ethanol, and is almost insoluble in water .

Scientific Research Applications

Forensic Toxicology

PB-22 is a synthetic cannabinoid that has been detected in various illegal products . It’s used in forensic toxicology for the detection and identification of synthetic cannabinoids in these products . The compound undergoes thermal decomposition during gas chromatography–mass spectrometry (GC–MS), which is a key process in forensic toxicology .

Drug Discovery

PB-22 holds great promise in the field of drug discovery. As a synthetic cannabinoid, it can be used to study the cannabinoid receptors in the human body, potentially leading to the development of new drugs .

Material Synthesis

PB-22 is also used in material synthesis. Its chemical structure and properties can be manipulated to create new materials with desired characteristics.

Metabolism Studies

PB-22 and its 5-fluoro analog, 5F-PB-22, have been used in metabolism studies . These studies involve incubating the compounds with human hepatocytes and analyzing the samples using high-resolution mass spectrometry .

Pharmacodynamic and Toxicological Studies

The lack of human metabolism data for PB-22 and 5F-PB-22 complicates the assessment of the drugs’ pharmacodynamic and toxicological properties . Therefore, these compounds are used in research to better understand their effects on the human body .

Machine Learning Applications

While not directly related to PB-22, machine learning has been applied in the field of heavy metals purification from wastewater . This shows the potential for machine learning to be used in the analysis and prediction of the behavior of complex compounds like PB-22.

Mechanism of Action

Target of Action

PB-22, also known as Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate, is a synthetic cannabinoid . Its primary targets are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and memory .

Mode of Action

PB-22 acts as an agonist at the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of naturally occurring cannabinoids. The activation of CB1 receptors in the central nervous system can lead to psychoactive effects .

Biochemical Pathways

The predominant metabolic pathway for PB-22 involves ester hydrolysis , yielding a variety of pentylindole-3-carboxylic acid metabolites . Oxidation, with or without glucuronidation, generates the majority of these metabolites . For PB-22, oxidative defluorination can also occur, forming additional metabolites .

Pharmacokinetics

PB-22 is metabolized in the liver, with human hepatocytes playing a significant role in this process .

Result of Action

The activation of cannabinoid receptors by PB-22 can lead to a range of effects. In animal studies, PB-22 has been shown to produce bradycardia and hypothermia at certain doses, suggesting potent cannabinoid-like activity . The duration of hypothermia induced by PB-22 was notably greater than other synthetic cannabinoids, with effects still observable six hours after dosing .

Action Environment

The action, efficacy, and stability of PB-22 can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and pH . Additionally, the presence of other substances, such as alcohol or other drugs, can potentially influence the compound’s pharmacokinetics and pharmacodynamics .

properties

IUPAC Name

quinolin-8-yl 1-pentylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-2-3-6-15-25-16-19(18-11-4-5-12-20(18)25)23(26)27-21-13-7-9-17-10-8-14-24-22(17)21/h4-5,7-14,16H,2-3,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVGICCEAOUWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856177
Record name Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate
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Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate

CAS RN

1400742-17-7
Record name PB 22
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Record name QUPIC
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Record name Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate
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Record name 1-pentyl-8-quinolinyl ester-1H-indole-3-carboxylic acid
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Record name PB-22
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Q & A

Q1: What is the primary mechanism of action of PB-22?

A1: PB-22 acts as an agonist at both cannabinoid type 1 (CB1) and cannabinoid type 2 (CB2) receptors. [, , , ]

Q2: What are the downstream effects of PB-22 binding to CB1 receptors?

A2: PB-22 binding to CB1 receptors can induce a number of biological responses, including hypothermia, reduced heart rate, and potential for abuse liability similar to Δ9-THC. [, ] In some in vitro assays, PB-22 acted as a full agonist at both cannabinoid receptors. []

Q3: Are there any differences in the G protein signaling pathways activated by PB-22 compared to other SCRAs or THC?

A3: Research suggests that PB-22 and other SCRAs might have different rank orders of potency in stimulating Gαs (associated with cAMP stimulation) and Gαi/o (associated with cAMP inhibition) signaling pathways. This suggests potential differences in G protein preference among various SCRAs. []

Q4: Does PB-22 have a higher potential for seizures compared to THC?

A4: Animal studies indicate that PB-22, along with other SCRAs like JWH-073 and AM-2201, can induce a higher number of convulsions compared to THC. [] This finding aligns with human case reports documenting seizures after SC use. []

Q5: What is the molecular formula and weight of PB-22?

A5: While the provided abstracts do not explicitly mention the molecular formula and weight of PB-22, they do describe its chemical structure as "Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate" [, , ], which allows for the determination of its molecular formula (C25H24N2O2) and molecular weight (384.47 g/mol).

Q6: What spectroscopic techniques have been used to characterize PB-22?

A6: Researchers have employed various spectroscopic techniques to characterize PB-22, including: * Electrospray Ionization Mass Spectrometry (ESI-MS) [, , , ]* Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ]* High-Performance Liquid Chromatography (HPLC) []* Raman spectroscopy [, , , ]* Nuclear Magnetic Resonance (NMR) []* Infrared Attenuated Total Reflectance Spectroscopy (ATR) [, ]* Surface-Enhanced Raman Spectroscopy (SERS) []

Q7: What solvents have been investigated for the extraction of PB-22 from herbal matrices, and which one was found to be most suitable?

A7: Acetone, chloroform, methanol, and n-hexane have been investigated as solvents for extracting PB-22 from herbal material. Acetone proved to be the most suitable due to its selectivity, dissolving power for target compounds, and ease of evaporation from the ATR diamond surface. [, ]

Q8: Are there any catalytic applications of PB-22?

A8: The provided abstracts do not mention any catalytic properties or applications of PB-22. The research primarily focuses on its pharmacological effects and analytical detection.

Q9: Have any computational chemistry methods been used to study PB-22?

A9: Yes, density functional theory (DFT) calculations, specifically with the hybrid B3LYP exchange-correlation functional and the 3-21G basis set, have been employed to study PB-22. These calculations were used to:* Determine the geometrical and vibrational characteristics of PB-22 []* Predict the adsorption geometry of the molecule on a silver colloidal surface for SERS analysis []

Q10: Are there specific formulation strategies to enhance PB-22's stability, solubility, or bioavailability?

A10: The provided research abstracts do not delve into specific formulation strategies for PB-22. The focus remains on its analytical detection and toxicological concerns.

Q11: What are the current regulations surrounding PB-22?

A12: In January 2014, the US government temporarily classified PB-22 as a Schedule I substance due to its potential for abuse and lack of accepted medical use. [, , ] This classification imposes strict regulatory controls on the manufacturing, distribution, and possession of PB-22. []

Q12: What is known about the metabolism of PB-22?

A13: PB-22 is primarily metabolized by carboxylesterases, specifically Carboxylesterase 1 (CES1), in the liver and lungs. [] This enzymatic hydrolysis leads to the formation of PB-22 3-carboxyindole (FBI-COOH) as a major metabolite. [, , , ]

Q13: What biological matrices have been studied for detecting PB-22 and its metabolites?

A14: Research has focused on analyzing various biological matrices for the presence of PB-22 and its metabolites, including: * Blood [, , ]* Urine [, , , , ]* Serum [, , ]* Oral fluid [, , ]

Q14: What in vivo models have been used to study the effects of PB-22?

A15: Researchers have employed rat models to study the cannabimimetic activities and relative potencies of PB-22 and its fluorinated analogue, 5F-PB-22, using biotelemetry. These studies have revealed that both compounds dose-dependently induce hypothermia and reduce heart rate at doses ranging from 0.3 to 10 mg/kg. []

Q15: Is there any information available on the development of resistance or cross-resistance to PB-22?

A15: The provided abstracts do not offer information on resistance or cross-resistance mechanisms related to PB-22.

Q16: What are the known toxicological effects of PB-22 in humans?

A17: PB-22 has been linked to a range of adverse effects, including:* Seizures [, , ]* Agitation and combativeness [, ]* Psychiatric symptoms [, ]* Cardiovascular complications, including tachycardia and myocardial infarction [, , , ]* Renal and pulmonary issues []

Q17: Are there any drug delivery strategies specific to PB-22?

A17: The provided research abstracts do not discuss any specific drug delivery strategies for PB-22. The focus remains on its analytical detection and toxicological concerns.

Q18: What are potential biomarkers for PB-22 intake?

A19: Research suggests that hydroxylated FBI-COOH (M6) and FBI-COOH (M7) are suitable urinary markers for documenting PB-22 intake. []

Q19: What analytical techniques are commonly used for detecting and quantifying PB-22 and its metabolites in biological samples?

A20: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly used technique for identifying and quantifying PB-22 and its metabolites in biological specimens. [, , , , , , ] Other techniques, such as gas chromatography-mass spectrometry (GC-MS) [, , , ] and high-performance liquid chromatography (HPLC) [] have also been employed.

Q20: What is the environmental persistence of PB-22, and are there strategies for mitigating its ecological impact?

A21: While the provided abstracts do not directly address the environmental persistence of PB-22, a study on wastewater revealed that most SCRAs, excluding certain metabolites, were relatively resistant to microbial degradation over 29 days. [] This suggests a potential for environmental persistence and highlights the need for further research into the ecological impact of PB-22 and strategies for mitigation.

Q21: What information is available about the dissolution rate and solubility of PB-22 in different media?

A21: The provided research abstracts do not provide specific details regarding the dissolution rate or solubility of PB-22.

Q22: How have analytical methods for detecting PB-22 been validated?

A23: Analytical methods for PB-22 detection, primarily using LC-MS/MS, have been validated following standard practices for forensic toxicology, including assessments of:* Precision []* Linearity []* Recovery []* Selectivity and specificity []* Matrix effects []* Analytical limits (LOQs) []

Q23: What are the quality control measures for PB-22 in research settings?

A24: Research involving PB-22 often utilizes certified reference materials (CRMs) to ensure the accuracy and reliability of analytical results. [] These CRMs are synthesized, identified, and characterized using a range of analytical techniques, including ESI-MS, GC-MS, GC-FID, HPLC, Raman spectroscopy, and 1H NMR. []

Q24: What are the challenges in detecting PB-22 in biological samples?

A27: Rapid metabolism, low concentrations in biological matrices, and the constant emergence of new SC analogues pose significant challenges for PB-22 detection. [, , ]

Q25: What are the implications of PB-22's presence in wastewater for public health surveillance?

A28: The detection of PB-22 and its metabolites in wastewater can provide valuable insights into drug use trends within a community. [] Wastewater-based epidemiology (WBE) holds promise as a complementary approach to traditional drug surveillance methods.

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